molecular formula C14H16N4O3S B2684608 ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate CAS No. 866010-92-6

ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate

Cat. No.: B2684608
CAS No.: 866010-92-6
M. Wt: 320.37
InChI Key: CSZFJKLNCKEZQL-UHFFFAOYSA-N
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Description

Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 3-methylbenzoylamino group and at position 5 with a sulfanyl-acetate ester moiety. This compound belongs to a class of triazole derivatives known for diverse biological activities, including fungicidal, insecticidal, and actoprotective properties. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL and visualization tools like WinGX .

Properties

IUPAC Name

ethyl 2-[[5-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-21-11(19)8-22-14-16-13(17-18-14)15-12(20)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZFJKLNCKEZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the 3-methylbenzoyl group. The final step involves the formation of the ethyl ester and the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Weight Key Structural Features Biological Activity/Notes
Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate - 3-methylbenzoylamino (position 3)
- Ethyl sulfanylacetate (position 5)
331.36 g/mol Moderate lipophilicity due to methylbenzoyl group; ester moiety for potential prodrug activation. Likely fungicidal/insecticidal activity based on triazole pharmacophore .
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689751-42-6) - 2-methoxyphenyl (position 4)
- (3-methylbenzoyl)aminomethyl (position 5)
465.53 g/mol Increased steric bulk from methoxyphenyl; methylene bridge enhances flexibility. Higher steric hindrance may reduce target binding compared to the parent compound .
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate (CAS 866010-93-7) - 4-fluorobenzoylamino (position 3) 324.34 g/mol Fluorine’s electronegativity enhances polarity and potential hydrogen bonding. Improved pharmacokinetics possible due to fluorine’s electron-withdrawing effects .
Triazamate (Ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate) - tert-butyl (position 3)
- Dimethylcarbamoyl (position 1)
341.43 g/mol Bulky tert-butyl enhances stability; carbamoyl group increases lipophilicity. Commercial insecticide with prolonged activity due to steric protection .
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate - Thiophen-2-ylmethyl (position 3)
- Potassium cation
325.46 g/mol Thiophene ring introduces π-π interactions; potassium cation critical for actoprotective activity. 6.32% superior actoprotective activity vs. riboxin; sodium substitution reduces efficacy .

Key Trends and Insights

  • Substituent Position and Activity :
    • Position 3 : Electron-withdrawing groups (e.g., 4-fluorobenzoyl) enhance polarity and binding affinity, while bulky groups (e.g., tert-butyl in triazamate) improve metabolic stability .
    • Position 5 : Sulfanyl-acetate esters are common across analogues, suggesting this moiety acts as a prodrug, releasing free thiols upon esterase hydrolysis .
  • Cationic Effects : Potassium salts (e.g., in thiophene derivatives) exhibit superior actoprotective activity compared to sodium or morpholine counterparts, highlighting cation-dependent bioavailability .
  • Lipophilicity : The 3-methylbenzoyl group in the target compound balances solubility and membrane penetration, whereas fluorinated or tert-butyl derivatives skew toward extremes in polarity or hydrophobicity .

Biological Activity

Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

  • Molecular Formula : C14H16N4O3S
  • Molecular Weight : 320.36684 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, it interacts with urease enzymes, which are crucial for the metabolism of urea in organisms like Helicobacter pylori .
  • Cell Proliferation : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. It has been observed to slow the growth of pancreatic invasive ductal adenocarcinoma cells and mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism includes:

  • Inhibition of Bacterial Growth : The compound demonstrates effectiveness against Helicobacter pylori, which is associated with gastric ulcers and cancers .

Antitumor Activity

The compound's potential as an anticancer agent is supported by several studies:

  • In Vitro Studies : In laboratory settings, it has shown promising results in inhibiting the growth of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values indicate effective concentrations at which cell growth is significantly inhibited .
Cell LineIC50 Value (µg/mL)Reference
HT29<10
Jurkat<10

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in substituents can lead to different levels of efficacy against specific targets:

  • Thiazole and Triazole Moieties : The presence of these heterocycles has been linked to enhanced biological activity due to their ability to interact with enzyme active sites effectively .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound could reduce the viability of Helicobacter pylori in vitro by inhibiting urease activity, leading to decreased survival rates of the bacteria .
  • Cancer Cell Inhibition : Another investigation highlighted its ability to inhibit the growth of pancreatic cancer cells by targeting metabolic pathways involved in cell proliferation. The results indicated a promising avenue for developing new cancer therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate, and what key reaction conditions should be considered?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the 1,2,4-triazole core. Key steps include:

  • Triazole formation : Cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds under acidic conditions.
  • Benzoylation : Reaction of the triazole amine with 3-methylbenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to prevent side reactions.
  • Sulfanylacetate introduction : Thiol-alkylation with ethyl bromoacetate in ethanol under reflux (70–80°C) for 4–6 hours.
  • Monitoring : TLC (chloroform:methanol 7:3) and IR spectroscopy to track reaction progress and confirm intermediate formation .

Q. How is the crystal structure of this compound determined, and what critical parameters ensure accurate X-ray diffraction (XRD) analysis?

  • Methodological Answer :

  • Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for XRD.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–150 K to minimize thermal motion artifacts.
  • Key parameters :
  • Space group determination (e.g., monoclinic P2₁/c).
  • Hydrogen-bonding analysis (N–H···O and C–H···π interactions) to validate molecular packing.
  • Refinement with SHELXL, ensuring R-factor convergence below 0.05 .

Advanced Research Questions

Q. How can regioselectivity challenges during benzoylation of the 1,2,4-triazole core be addressed?

  • Methodological Answer :

  • Protecting groups : Use tert-butyl or benzyl groups to block undesired nitrogen sites during acylation.
  • Temperature control : Maintain sub-ambient temperatures (0–5°C) during benzoyl chloride addition to minimize multiple substitutions.
  • Stoichiometry : Employ 1.2 equivalents of 3-methylbenzoyl chloride to ensure complete mono-functionalization.
  • Validation : ¹H NMR (DMSO-d₆) to confirm substitution at the N3 position via characteristic downfield shifts (δ 10.2–10.8 ppm for NH) .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • Solvent modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with polarizable continuum models (PCM) for DMSO or ethanol to align chemical shifts.
  • Conformational sampling : Use molecular dynamics (MD) simulations to account for rotameric states of the ethyl sulfanylacetate group.
  • Scaling factors : Apply IR frequency scaling (0.961–0.985) to correct overestimations in computed vibrational modes .

Q. How can the sulfanyl group’s reactivity be systematically studied for oxidation or substitution reactions?

  • Methodological Answer :

  • Oxidation : Treat with H₂O₂ (30% in acetic acid, 50°C, 2 hours) and monitor sulfoxide/sulfone formation via HPLC (C18 column, acetonitrile:water gradient).
  • Substitution : React with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base (60°C, 6 hours). Validate products via LC-MS (ESI+) and ¹³C NMR .

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